molecular formula C17H32N2OSn B6334226 3-Methoxy-4-(tributylstannyl)pyridazine CAS No. 1093951-68-8

3-Methoxy-4-(tributylstannyl)pyridazine

Cat. No. B6334226
CAS RN: 1093951-68-8
M. Wt: 399.2 g/mol
InChI Key: OXBMCRDDEJUMFC-UHFFFAOYSA-N
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Description

3-Methoxy-4-(tributylstannyl)pyridazine is a chemical compound with the CAS Number: 1093951-68-8 . It has a molecular weight of 399.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for 3-Methoxy-4-(tributylstannyl)pyridazine is 1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; .


Physical And Chemical Properties Analysis

3-Methoxy-4-(tributylstannyl)pyridazine is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Antiviral Research:

    • R 61837, a derivative of 3-methoxy-pyridazine, has been identified as a potent inhibitor of rhinoviruses. This compound showed a varied susceptibility across different rhinovirus serotypes, indicating its potential in antiviral therapies (Andries et al., 2005).
  • Chemical Synthesis and Applications:

    • Cycloadditions with ethynyltributyltin lead to the formation of tributylstannyl-pyridazines, which are useful as intermediates in the synthesis of various substituted pyridazines. This method provides a pathway for creating diverse pyridazine derivatives for further functionalization (Sauer & Heldmann, 1998).
    • In another study, inverse electron-demand Diels-Alder reactions involving 1,2,4,5-tetrazines and tributylstannylacetylenes were used to synthesize 4-(tributylstannyl)pyridazines. These compounds, particularly when derived from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, showed promising yields and have potential for further applications (Yamanaka et al., 1991).
  • Pharmacological Research:

    • Certain 3,6-diaryl-triazolo-pyridazines, which can be regarded as analogues of 3-methoxy-pyridazine derivatives, have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin polymerization, suggesting their potential as antitumor agents (Xu et al., 2016).
  • Material Science and Nanotechnology:

    • New heterocyclic systems including thiazolidine, phthalazine, pyrazolo, tetrazolo, hydrazide, and new pyridazine derivatives were synthesized for assessing the effect of silver nanoparticles on their biological activity. This indicates the potential use of these compounds in enhancing the efficacy of antimicrobial agents (Kandile et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

tributyl-(3-methoxypyridazin-4-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-3-2-4-6-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMCRDDEJUMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(tributylstannyl)pyridazine

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M solution in hexanes, 7.1 mL, 17.75 mmol) was slowly added (0.2 mL/min) to a solution of 2,2,6,6-tetramethylpiperidine (3 mL, 17.75 mmol) in dry diethyl ether (16 mL) at −30° C. under argon atmosphere. The reaction mixture was stirred at 0° C. for 30 minutes before being cooled down to −78° C. and a solution of 3-methoxypyridazine (Preparation 8a, 0.85 g, 7.72 mmol) in dry diethyl ether (4 mL) was slowly added (0.03 mL/min). The reaction mixture was stirred at this temperature for 10 additional minutes before the addition of tributylchlorostannane (2.5 mL, 9.22 mmol). After stirring at −78° C. for 45 minutes, a mixture of diethyl ether and aqueous saturated solution of ammonium chloride (15 mL/5 mL) was added and the temperature was allowed to warm up to ambient temperature. Additional diethyl ether (300 mL) was then added to the mixture and the organic layer was separated, washed with saturated aqueous solution of ammonium chloride, dried over magnesium sulphate and the solvent removed under reduced pressure. The residue was purified by flash chromatography (100% hexanes to 1:1 hexanes/diethyl ether) to give the title compound (0.31 g, 10%) as a pale yellow oil.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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